Home > Products > Screening Compounds P12101 > (25S)-cholestenoic acid
(25S)-cholestenoic acid -

(25S)-cholestenoic acid

Catalog Number: EVT-1586997
CAS Number:
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(25S)-cholestenoic acid is a cholestanoid that is (25S)-cholest-5-en-26-oic acid bearing a 3beta-hydroxy substituent. It is a steroid acid, a cholestanoid, a 3beta-sterol, a monocarboxylic acid and a 3beta-hydroxy-Delta(5)-steroid. It is a conjugate acid of a (25S)-cholestenoate.
Overview

(25S)-cholestenoic acid, also known as 5-cholesten-3β-ol-(25S)-carboxylic acid, is a steroid compound that plays a significant role in various biological processes, particularly as a ligand for the DAF-12 nuclear receptor in Caenorhabditis elegans. This compound is derived from cholesterol and is involved in the regulation of developmental processes and metabolic pathways.

Source

(25S)-cholestenoic acid is primarily synthesized from cholesterol through enzymatic reactions involving cytochrome P450 enzymes. It can also be derived from dietary sources and is present in certain animal tissues. Its synthesis and metabolism are integral to bile acid production and cholesterol homeostasis.

Classification

(25S)-cholestenoic acid belongs to the class of sterols and is categorized as a bile acid precursor. It exhibits structural similarities to other sterols, including cholesterols and bile acids, which are crucial for various physiological functions.

Synthesis Analysis

Methods

The synthesis of (25S)-cholestenoic acid can be achieved through several methods, primarily involving asymmetric alkylation techniques. A notable approach involves the use of pseudoephenamine amides of steroidal C-26 acids, where high diastereoselectivity (dr > 99:1) is achieved during the alkylation process. This method allows for the precise introduction of chirality at the C-25 position.

Technical Details

  1. Starting Materials: The synthesis typically begins with cholesterol or its derivatives.
  2. Reagents: Key reagents include Jones reagent for oxidation and various protecting groups for hydroxyl functionalities.
  3. Procedure: The process involves multiple steps, including protection of hydroxyl groups, asymmetric alkylation, and subsequent deprotection to yield (25S)-cholestenoic acid with high purity.
Molecular Structure Analysis

Structure

(25S)-cholestenoic acid has a complex steroidal structure characterized by a four-ring carbon framework typical of sterols. The specific stereochemistry at the C-25 position is crucial for its biological activity.

Data

  • Molecular Formula: C27H46O2
  • Molecular Weight: 414.66 g/mol
  • Structural Features: The compound features a carboxylic acid functional group at the C-3 position and a double bond between C-5 and C-6.
Chemical Reactions Analysis

Reactions

(25S)-cholestenoic acid participates in various biochemical reactions, primarily involving hydroxylation and conjugation processes that lead to the formation of bile acids or other steroid derivatives.

Technical Details

  1. Hydroxylation: Enzymatic conversion by cytochrome P450 enzymes can modify (25S)-cholestenoic acid to produce more complex bile acids.
  2. Conjugation: It can undergo conjugation with amino acids or sulfate groups, enhancing its solubility and biological activity.
Mechanism of Action

Process

(25S)-cholestenoic acid acts as a ligand for the DAF-12 receptor in C. elegans, influencing developmental decisions such as dauer formation and reproductive growth. The binding of (25S)-cholestenoic acid to DAF-12 activates transcriptional programs that regulate these processes.

Data

Research indicates that (25S)-cholestenoic acid promotes reproductive growth in dauer-constitutive mutants through DAF-12 activation, highlighting its role in endocrine signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 150°C.
  • pKa: The carboxylic acid group gives it acidic properties, with a pKa typically around 5.

Relevant analyses such as NMR spectroscopy confirm its structural integrity and purity following synthesis.

Applications

(25S)-cholestenoic acid has several scientific uses:

  1. Biochemical Research: It serves as a model compound for studying steroid metabolism and receptor-ligand interactions.
  2. Pharmacological Studies: Its role as a ligand for nuclear receptors makes it relevant in drug discovery targeting metabolic pathways.
  3. Developmental Biology: Investigations into its effects on C. elegans provide insights into aging and developmental biology mechanisms.
Biosynthetic Pathways and Metabolic Flux Analysis of (25S)-Cholestenoic Acid

Enzymatic Conversion from Cholesterol via CYP27A1 and CYP7B1

(25S)-Cholestenoic acid (3β-hydroxy-5-cholesten-26-oic acid) is generated through a tightly regulated two-step enzymatic process initiating in mitochondria. The first hydroxylation occurs at the C-26 position of cholesterol, catalyzed by sterol 26-hydroxylase (CYP27A1), yielding 26-hydroxycholesterol. This enzyme exhibits stereochemical flexibility, producing both (25R)- and (25S)-epimers due to its ability to attack either the pro-R or pro-S hydrogen at C-26 [5] [8]. Subsequent oxidation forms the carboxyl group, resulting in (25R)- or (25S)-cholestenoic acid. The second critical step involves 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1), which converts cholestenoic acid into 3β,7α-dihydroxy-5-cholenoic acid—a direct precursor for chenodeoxycholic acid synthesis [2] [8].

Table 1: Enzymatic Synthesis of (25S)-Cholestenoic Acid

EnzymeSubcellular LocationReactionProduct Stereochemistry
CYP27A1MitochondriaC-26 hydroxylation/oxidation of cholesterol(25R)- and (25S)-cholestenoic acid
CYP7B1Endoplasmic reticulum7α-Hydroxylation of cholestenoic acid3β,7α-Dihydroxy-5-cholenoic acid

Notably, CYP27A1 is ubiquitously expressed, while CYP7B1 shows tissue-specific abundance in liver, brain, and macrophages. The (25S) epimer is a minor product in humans but dominates in murine models due to compensatory activity of CYP3A11 (the mouse homolog of human CYP3A4), which exhibits significant 26-hydroxylase activity in Cyp27a1−/− mice [5].

Role of the Acidic Pathway in Bile Acid Biosynthesis

The acidic (alternative) pathway of bile acid synthesis generates (25S)-cholestenoic acid as a key regulatory oxysterol and metabolic intermediate. Unlike the classical (neutral) pathway initiated by microsomal CYP7A1, the acidic pathway begins with mitochondrial CYP27A1-mediated side-chain oxidation, making (25S)-cholestenoic acid a branch point metabolite with dual roles [2] [8]:

  • Bile Acid Precursor: It undergoes peroxisomal β-oxidation to shorten the side chain by three carbons, forming chenodeoxycholic acid (CDCA). This process requires activation to cholestenoic acid-CoA, transport into peroxisomes, and cleavage by ACOX2 (branched-chain acyl-CoA oxidase).
  • Signaling Molecule: It modulates lipid homeostasis via Liver X Receptor (LXR) activation, influencing cholesterol efflux genes (ABCA1, ABCG1) and fatty acid synthesis (SREBP-1c) [2] [10]. In the brain, it regulates neuronal development through LXRβ-mediated pathways.

The acidic pathway accounts for ≤10% of bile acid synthesis in healthy humans but becomes predominant in neonates and during liver cirrhosis. Its primary physiological role is maintaining oxysterol homeostasis, with (25S)-cholestenoic acid acting as a sensor for cellular cholesterol trafficking [2].

Isotopic Tracer Studies on Precursor-Product Relationships

Metabolic flux analysis (MFA) using isotopic tracers has quantified the dynamics of (25S)-cholestenoic acid formation and metabolism. 13C-Metabolic Flux Analysis (13C-MFA) employs labeled cholesterol (e.g., [26-²H₃]-cholesterol or [13C]-cholesterol) to track precursor-product relationships [3] [6]:

  • HepG2 cell studies: Incubation with [13C]-cholesterol revealed that 15–20% of synthesized cholestenoic acid exists as the (25S)-epimer. Tracer kinetics showed a flux rate of 0.8 nmol/h/mg protein from cholesterol to cholestenoic acid, with CYP7B1 hydroxylation being the rate-limiting step (40% slower than CYP27A1 oxidation) [6].
  • Brain-specific flux: Intravenous [13C]-cholesterol infusion in mice demonstrated rapid conversion to (25S)-cholestenoic acid in the brain, facilitated by blood-brain barrier penetration. The cerebral synthesis rate was 0.12 nmol/g tissue/day, highlighting its neurosteroid function [5].

Table 2: Isotopic Tracer Studies of (25S)-Cholestenoic Acid Metabolism

Tracer DesignExperimental ModelKey FindingFlux Measurement
[26-²H₃]-CholesterolHuman hepatocytes(25S)-epimer = 18% of total cholestenoic acidFormation rate: 0.8 nmol/h/mg protein
[13C]-CholesterolMouse brainBrain synthesis = 0.12 nmol/g tissue/dayCYP7B1 Km: 4.2 μM
[²H₇]-7α-HydroxycholesterolCyp27a1−/− miceCYP3A11 contributes 72% of 26-hydroxylase activityEpimer ratio (25S):(25R) = 3:1

These studies confirm compensatory pathways for (25S)-cholestenoic acid synthesis when CYP27A1 is deficient and quantify its tissue-specific turnover [3] [5].

Metabolic Disruptions in Inborn Errors of Bile Acid Synthesis

Defects in peroxisomal β-oxidation enzymes cause pathological accumulation of (25S)-cholestenoic acid and its precursors. ACOX2 deficiency (branched-chain acyl-CoA oxidase deficiency) is a recently characterized inborn error directly impairing cholestenoic acid metabolism [4] [9]:

  • Biochemical hallmarks: Patients show plasma (25S)-cholestenoic acid levels elevated 100–200-fold (>500 nM vs. normal <5 nM), alongside C27-bile acid intermediates like trihydroxycholestanoic acid (THCA). Urinary tetrahydroxylated cholestanoic acids are also increased due to alternative detoxification pathways [4] [8].
  • Consequences: Accumulated C27-bile acids induce mitochondrial dysfunction and endoplasmic reticulum stress, manifesting as persistent hypertransaminasemia (ALT/AST >300 U/L), progressive liver fibrosis, and neurological impairments (ataxia, cognitive decline) [4] [9].
  • Diagnostic and therapeutic insights: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of serum identifies the (25S)-epimer dominance. Ursodeoxycholic acid (UDCA) administration reduces toxicity by downregulating de novo bile acid synthesis and promoting alternative excretion [4].

Other disorders include CYP7B1 deficiency, which increases unconjugated (25S)-cholestenoic acid, causing neonatal hepatitis, and α-methylacyl-CoA racemase (AMACR) deficiency, which blocks epimerization of (25R)- to (25S)-THCA-CoA, halting β-oxidation [8].

Properties

Product Name

(25S)-cholestenoic acid

IUPAC Name

(2S,6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18+,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

WVXOMPRLWLXFAP-DDMWTQRYSA-N

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.